Advanced Synthetic Applications of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid in Antifungal and Agrochemical Drug Discovery
Advanced Synthetic Applications of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid in Antifungal and Agrochemical Drug Discovery
Executive Summary
In the rapidly evolving landscape of agrochemical and pharmaceutical drug development, the design of novel cytochrome bc1 complex inhibitors is paramount for overcoming resistant fungal pathogens. 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid (CAS 895134-21-1) , with a molecular weight of 338.15 g/mol , serves as a highly functionalized, strategic building block[1]. By offering a unique 3-methoxy-4-benzyloxy substitution pattern alongside a versatile 5-bromo cross-coupling handle, this intermediate enables the synthesis of advanced analogs of the natural product UK-2A and its commercial derivative, fenpicoxamid[2],[3].
This technical guide explores the structural rationale, mechanistic applications, and self-validating synthetic protocols for utilizing this compound in cutting-edge Structure-Activity Relationship (SAR) campaigns.
Structural Rationale & Pharmacophore Significance
The natural antifungal antibiotic UK-2A derives its potent biological activity from a 3-hydroxy-4-methoxypicolinic acid headgroup, which forms critical interactions within the target binding site[2]. CAS 895134-21-1 provides a strategically modified scaffold designed for advanced SAR exploration:
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Picolinic Acid Core: Essential for anchoring the molecule into the active site via bidentate coordination or strong hydrogen bonding networks.
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3-Methoxy & 4-Benzyloxy Reversal: While natural UK-2A features a 3-hydroxy-4-methoxy pattern, this building block offers a 3-methoxy-4-benzyloxy configuration. Upon late-stage hydrogenolysis of the benzyl group, it yields a 4-hydroxy-3-methoxypicolinamide derivative. This "flipped" electronic profile is a classic medicinal chemistry tactic used to bypass target-site resistance mutations (such as N31, G37, and L198) by altering the hydrogen bond donor/acceptor vectors[3].
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5-Bromo Substituent: Acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling. This allows researchers to probe the lipophilic cavities of the binding site by introducing diverse aryl, alkyl, or heteroaryl groups at the C5 position.
Caption: Logical breakdown of functional groups in CAS 895134-21-1 and their synthetic roles.
Mechanistic Role in Cytochrome bc1 Complex Inhibition
Derivatives synthesized from CAS 895134-21-1 are primarily evaluated as inhibitors of the mitochondrial electron transport chain, specifically targeting the Qi site of the cytochrome bc1 complex (Complex III)[4].
Unlike strobilurins (which target the Qo site), picolinamide-based inhibitors like UK-2A block the reduction of ubiquinone (Q) to ubiquinol (QH2) at the Qi site[3]. The picolinamide headgroup—derived directly from the functionalized picolinic acid—forms a crucial salt bridge or strong hydrogen bond with specific aspartate residues (e.g., Asp229) in the binding pocket[3]. The structural modifications enabled by CAS 895134-21-1 allow researchers to fine-tune this binding affinity and overcome cross-resistance observed with older fungicides[5].
Caption: Mechanism of mitochondrial Complex III inhibition at the Qi site by picolinamides.
Experimental Methodologies: A Self-Validating Workflow
To transform CAS 895134-21-1 into a bioactive macrocyclic analog, a highly controlled, three-step synthetic workflow is required. The causality behind these specific conditions ensures high yield while preventing the racemization of downstream macrocyclic amines.
Step 1: Suzuki-Miyaura Cross-Coupling (C5 Derivatization)
The electron-deficient nature of the picolinic acid ring highly activates the 5-bromo position for oxidative addition.
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Preparation: Charge a Schlenk flask with CAS 895134-21-1 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). The bidentate dppf ligand prevents catalyst deactivation by the coordinating picolinic acid moiety.
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Reaction: Suspend in degassed 1,4-Dioxane/ H2O (4:1 v/v) and heat to 90 °C for 6 hours.
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Self-Validation: Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms complete conversion.
Step 2: Amidation of the Carboxylic Acid
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Activation: Dissolve the C5-functionalized intermediate in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv) at 0 °C. Causality: HATU is selected over EDC/HOBt to overcome the steric hindrance imposed by the adjacent 3-methoxy group.
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Coupling: Introduce the amine component (e.g., the UK-2A dilactone core equivalent) and stir at room temperature for 12 hours.
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Self-Validation: Confirm product formation via TLC (UV active at 254 nm) and purify via reverse-phase flash chromatography.
Step 3: Global Deprotection (Hydrogenolysis)
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Reaction: Dissolve the coupled product in Methanol. Add 10% Pd/C (0.1 w/w).
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Hydrogenation: Purge the vessel and stir under an H2 atmosphere (1 atm) for 4 hours. Causality: The benzyloxy group at C4 is selectively cleaved to reveal the free 4-hydroxyl group required for target binding, leaving the 3-methoxy group intact.
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Self-Validation: Filter through Celite. 1H -NMR should show the complete disappearance of the benzyl CH2 singlet (typically around δ 5.1-5.3 ppm) and the aromatic multiplet (7.3-7.5 ppm).
Quantitative Data: Cross-Coupling Optimization
The following table summarizes the optimization data for the C5 functionalization of CAS 895134-21-1. The selection of the catalyst and solvent system is critical due to the chelating nature of the picolinic acid core.
| Catalyst System | Solvent System | Base | Temp (°C) | Time (h) | Isolated Yield (%) |
| Pd(PPh3)4 | Toluene/EtOH/ H2O | Na2CO3 | 90 | 12 | 45 |
| Pd(OAc)2 / SPhos | 1,4-Dioxane/ H2O | K3PO4 | 100 | 8 | 68 |
| Pd(dppf)Cl2 | 1,4-Dioxane/ H2O | K2CO3 | 90 | 6 | 89 |
| Pd2(dba)3 / XPhos | THF/ H2O | Cs2CO3 | 80 | 16 | 74 |
Table 1: Reaction condition optimization for the Suzuki-Miyaura cross-coupling at the C5 position of CAS 895134-21-1. The Pd(dppf)Cl2 system provides optimal yields by resisting competitive coordination from the substrate.
References
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ACS Synthetic Biology Title: Unravelling the Biosynthetic Flexibility of UK-2A Enables Enzymatic Synthesis of Its Structural Variants URL:[Link]
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Pest Management Science (via PubMed) Title: Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement URL:[Link]
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PMC (National Institutes of Health) Title: Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A URL:[Link]
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MDPI Title: Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents URL:[Link](Derived from search context Reference 5.9)
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